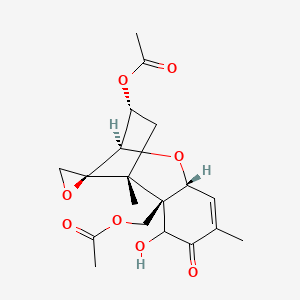
Sotalol(1+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sotalol(1+) is an ammonium ion resulting from the protonation of the nitrogen of the secondary amino group of sotalol. It is a conjugate acid of a sotalol.
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Determination
Sotalol's quantification in tablet form can be achieved through spectrophotometric methods, specifically by reacting with red diazole in a water-methanol medium. This technique has been validated for linearity, precision, correctness, and robustness, making it suitable for quality control in chemical and pharmaceutical companies (Maletska & Vasyuk, 2022).
Pharmacokinetics and Pharmacodynamics
Sotalol's effectiveness in treating fetal tachycardia has been studied, focusing on its pharmacokinetics and pharmacodynamics. The study observed its concentration in maternal and umbilical blood and amniotic fluid, and its relationship with the occurrence of conversion to sinus rhythm (Oudijk et al., 2003).
Intravenous Administration
Research on intravenous sotalol has shown its potential in managing various cardiac arrhythmias. It's crucial to understand its dosage and safety, along with its electrophysiological effects. Intravenous sotalol has been approved for administration by the FDA, with studies demonstrating its safety even in bolus dosing (Samanta et al., 2018).
Cardioversion of Atrial Fibrillation
The efficacy of sotalol compared to bisoprolol in maintaining sinus rhythm after electrical cardioversion of atrial fibrillation has been explored. The study showed similar effectiveness of both drugs in maintaining sinus rhythm, but noted side effects associated with sotalol (Plewan et al., 2001).
Veterinary Applications
In veterinary medicine, the impact of sotalol on ventricular systolic function in dogs with ventricular arrhythmias has been examined. The research indicated a mild decrease in left ventricular systolic function post-sotalol, but also highlighted its tolerance even in dogs with atrial enlargement or systolic dysfunction (Visser et al., 2018).
Preclinical Cardiovascular Testing
Sotalol's dose-response effects on cardiovascular function in unanesthetized monkeys were studied, underscoring its role as a positive control in preclinical cardiovascular safety pharmacology testing due to its ability to prolong the QT interval duration (Lynch et al., 2008).
Reintroduction as a Therapeutic Agent
The reintroduction of intravenous sotalol in the United States and its potential uses in various arrhythmias are significant. It has been observed to be safely administered in both adults and pediatric populations, achieving rapid therapeutic plasma concentration without additional proarrhythmic effects compared to other antiarrhythmic medications (Batul & Gopinathannair, 2017).
Eigenschaften
Molekularformel |
C12H21N2O3S+ |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
[2-hydroxy-2-[4-(methanesulfonamido)phenyl]ethyl]-propan-2-ylazanium |
InChI |
InChI=1S/C12H20N2O3S/c1-9(2)13-8-12(15)10-4-6-11(7-5-10)14-18(3,16)17/h4-7,9,12-15H,8H2,1-3H3/p+1 |
InChI-Schlüssel |
ZBMZVLHSJCTVON-UHFFFAOYSA-O |
SMILES |
CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Kanonische SMILES |
CC(C)[NH2+]CC(C1=CC=C(C=C1)NS(=O)(=O)C)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


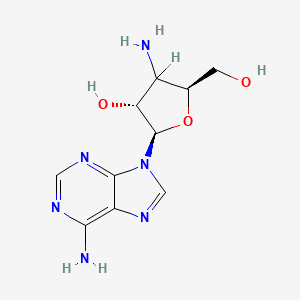
![4-chloro-N-[4-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)phenyl]benzamide](/img/structure/B1258970.png)
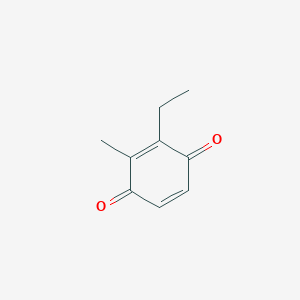
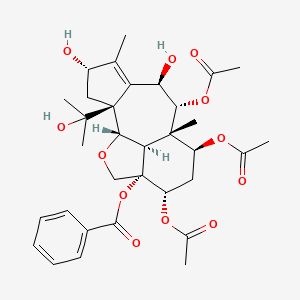

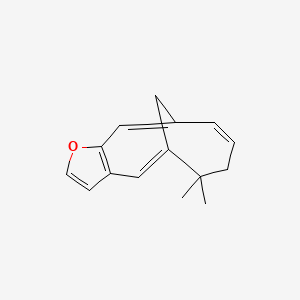
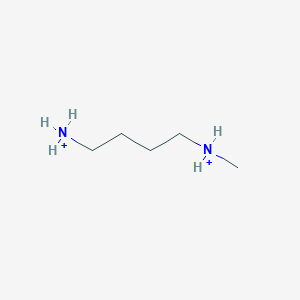
![(1S,3R,6Z,9S,13S,17S)-17-hydroxy-1-methyl-9-prop-1-en-2-yl-4,16-dioxatricyclo[11.2.1.13,6]heptadec-6-ene-5,11,14-trione](/img/structure/B1258981.png)
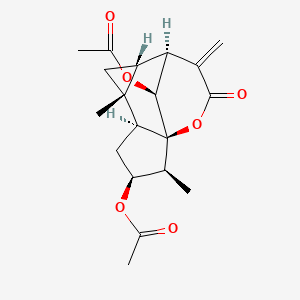
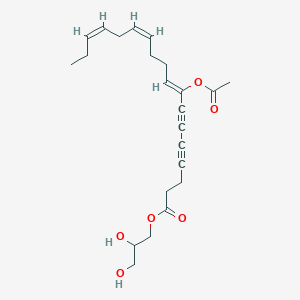

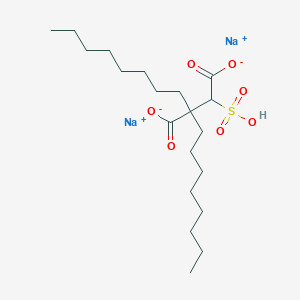
![(4R,4aS,6aR,6aS,6bR,8aR,9S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-4-[(Z)-2-methylbut-2-enoyl]oxy-10-oxo-3,4,5,6,6a,7,8,8a,11,12,13,14b-dodecahydro-1H-picene-4a-carboxylic acid](/img/structure/B1258989.png)
